3',4'-(Dioctyloxy)acetophenone
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Overview
Description
3’,4’-(Dioctyloxy)acetophenone is an organic compound with the molecular formula C24H40O3 and a molecular weight of 376.57 g/mol It is characterized by the presence of two octyloxy groups attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-(Dioctyloxy)acetophenone typically involves the alkylation of 3,4-dihydroxyacetophenone with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
3,4-Dihydroxyacetophenone+2Octyl BromideK2CO3,DMF3’,4’-(Dioctyloxy)acetophenone
Industrial Production Methods: Industrial production of 3’,4’-(Dioctyloxy)acetophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-(Dioctyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in 3’,4’-(Dioctyloxy)acetophenone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Aryl halides, Nucleophiles
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted acetophenones
Scientific Research Applications
3’,4’-(Dioctyloxy)acetophenone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-(Dioctyloxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3,4-Dimethoxyacetophenone
- 3,4-Dihydroxyacetophenone
- 3,4-Diethoxyacetophenone
Comparison: 3’,4’-(Dioctyloxy)acetophenone is unique due to the presence of long octyloxy chains, which impart distinct physical and chemical properties compared to its analogs. These properties include higher hydrophobicity and potential for forming specific interactions in biological systems .
Properties
CAS No. |
111195-33-6 |
---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-(3,4-dioctoxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O3/c1-4-6-8-10-12-14-18-26-23-17-16-22(21(3)25)20-24(23)27-19-15-13-11-9-7-5-2/h16-17,20H,4-15,18-19H2,1-3H3 |
InChI Key |
RCCOBAWJEWCPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)OCCCCCCCC |
Origin of Product |
United States |
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